molecular formula C6H12O B075763 1-Propene, 3-propoxy- CAS No. 1471-03-0

1-Propene, 3-propoxy-

Cat. No. B075763
CAS RN: 1471-03-0
M. Wt: 100.16 g/mol
InChI Key: LWJHSQQHGRQCKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Propene, 3-propoxy- and its derivatives involves various chemical pathways. For instance, the synthesis and X-ray structural investigation of related compounds have shown the potential for creating cross-linked polymers and understanding the propeller-like conformation crucial for further applications (Lindeman et al., 1993). Another approach involves the oxidative aminocarbonylation of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, offering a pathway to synthesize derivatives through tandem reactions (Gabriele et al., 2006).

Molecular Structure Analysis

Investigations into the molecular structure of 1-Propene, 3-propoxy- derivatives, such as the study of 3-chloro-2-chloromethyl-1-propene, reveal insights into conformer mixtures and bond lengths crucial for understanding the compound's reactivity and interactions (Shen, 1979). Similarly, the molecular structure of propylene itself has been studied to provide a foundational understanding of related compounds (Lide & Christensen, 1961).

Chemical Reactions and Properties

The chemical reactivity of 1-Propene, 3-propoxy- derivatives is highlighted in studies focusing on the reactivity towards electrophiles, offering pathways for functionalization and synthesis of complex molecules (Knockel & Normant, 1984). Additionally, the redox-neutral 1,4-dicarbonfunctionalization of 1,3-butadiene illustrates the compound's potential in creating diverse allylic compounds through innovative catalysis methods (Ding et al., 2022).

Physical Properties Analysis

The study of the synthesis and photophysical properties of 1,3-di(oligothienyl)propane derivatives, related to 1-Propene, 3-propoxy-, reveals insights into electronic interactions and energy transfer mechanisms vital for understanding the physical properties of these compounds (Sato et al., 1997).

Chemical Properties Analysis

Comprehensive quantum chemical and spectroscopic investigations, such as those on (1,2-epoxyethyl)benzene and (1,2-epoxy-2-phenyl)propane, provide a deep understanding of the chemical properties, including bond orbital analysis and electronic properties like HOMO and LUMO energies (Arjunan et al., 2015). Similarly, simulations on the structure, vibrations, and electronic properties of related epoxy compounds offer detailed insights into their reactivity and potential applications (Arjunan et al., 2017).

Scientific Research Applications

  • Stability and Selectivity in Propene Epoxidation : Gold/titanium dioxide (Au/TiO2) and Au/TiO2/silicon dioxide (SiO2) catalysts were studied for propene epoxidation using in situ FT-IR spectroscopy. The research found that propene adsorbs weakly on both catalysts, and propene oxide (PO) irreversibly adsorbs, forming bidentate propoxy moieties. The deactivation of TiO2 catalysts was linked to the formation of these propoxy groups on active sites, while on TiO2/SiO2 catalysts, the propoxy groups were limited, enhancing stability (Mul et al., 2001).

  • Deactivation of Au/TiO2 in Propene Epoxidation : Another study discussed the non-selective route for the conversion of propene via acrylate to carboxylates and carbonates, contributing to catalyst deactivation. Propoxy-groups formed by the reaction of the catalyst surface with PO were identified as deactivating species rather than intermediates for PO production (Ruiz et al., 2009).

  • Reactivity of 3-Bromo-2-Trimethylsilyl-1-Propene : This study focused on the reactivity of 3-bromo-2-trimethylsilyl-1-propene, which reacts with various electrophiles in the presence of zinc, giving functionalized vinylsilanes. A synthesis pathway for 2-substituted-4-trimethylsilylfurans from this compound and a nitrile was described (Knockel & Normant, 1984).

  • Epoxidation over TiO2-Supported Au-Cu Alloy Catalysts : The study examined propene oxidation to PO using N2O over TiO2-supported Au and Au–Cu alloy nanoparticles. It found that Au1Cu3/TiO2 with 1.2 wt% exhibited the best performance for epoxidation in terms of conversion rate and selectivity towards PO (Llorca et al., 2008).

properties

IUPAC Name

1-prop-2-enoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-5-7-6-4-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJHSQQHGRQCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061715
Record name 1-Propene, 3-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propene, 3-propoxy-

CAS RN

1471-03-0
Record name 3-Propoxy-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1471-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propene, 3-propoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl allyl ether
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Record name 1-Propene, 3-propoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propene, 3-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Bergantini, P Maksyutenko… - The Astrophysical …, 2017 - iopscience.iop.org
The structural isomers ethanol (CH 3 CH 2 OH) and dimethyl ether (CH 3 OCH 3) were detected in several low-, intermediate-, and high-mass star-forming regions, including Sgr B2, …
Number of citations: 54 iopscience.iop.org
SN Malik, PC Ghosh, AN Vaidya, SN Mudliar - Journal of hazardous …, 2018 - Elsevier
The study investigates the effect of catalytic ozone pretreatment via Fe 2+ and nZVI on biodegradability enhancement of complex textile effluent. The nZVI particles were synthesized …
Number of citations: 77 www.sciencedirect.com
K Guo, Q Cheng, J Jiang, J Xu… - … Sustainable Chemistry & …, 2020 - ACS Publications
… According to the retention time from small to large, the molecules were 2-oxopent-4-enal, 1-propene 3-propoxy-, ethyl pent-4-enoate, (E)-7-hydroxyocta-1,5-dien-4-one, ethyl 4h-pyran-2…
Number of citations: 7 pubs.acs.org
A Mahmood, A Hornung - Transformation of Biomass, 2014 - Wiley Online Library
Brewers Spent Grain is a widely available and rapidly rotting feedstock generated in the brewing industry. It is either disposed of to landfill or used as cattle feed due to its high protein …
Number of citations: 0 onlinelibrary.wiley.com
A Srivastava, D Som - Chemosphere, 2007 - Elsevier
Hazardous Air Pollutants (HAPs) have a potential to be distributed into different component of environment with varying persistence. In the current study fourteen HAPs have been …
Number of citations: 18 www.sciencedirect.com
ASN Mahmood, JG Brammer, A Hornung… - Journal of Analytical and …, 2013 - Elsevier
Brewers spent grain (BSG) is a widely available feedstock representing approximately 85% of the total by-products generated in the brewing industry. This is currently either disposed of …
Number of citations: 155 www.sciencedirect.com
AJ Holder, L Ye, JD Eick… - QSAR & Combinatorial …, 2006 - Wiley Online Library
The Refractive Index (RI) is a basic optical property of organic matter. In our research on dental restorative materials, RI values of monomers are important, since they affect the …
Number of citations: 5 onlinelibrary.wiley.com
S Aravindakshan, THA Nguyen, C Kyomugasho… - Food Research …, 2022 - Elsevier
Storage stability is an essential consideration for minimizing the deteriorative quality changes in foods post-processing. This study, for the first, time aimed to gain insight into the storage …
Number of citations: 4 www.sciencedirect.com
L Ye - 2007 - search.proquest.com
The purpose of this project is to help guide the development of nonshrinking adhesive dental composite systems. Spiro Ortho Carbonates (SOCs) are known to expand upon …
Number of citations: 1 search.proquest.com
CL Yaws, P Bahadur - Transport properties of chemicals and hydrocarbons, 2009 - Elsevier
Publisher Summary This chapter presents the values of viscosity of gas (organic compounds) in tabular form. For the tabulation, an equation is selected for gas viscosity as a function of …
Number of citations: 7 www.sciencedirect.com

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